
Porfimer Sodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Porfimer sodium is t he sodium salt of a mixture of oligomers formed by ether and ester linkages of up to eight porphyrin units with photodynamic activity. Absorbed selectively by tumor cells, porfimer produces oxygen radicals after activation by 630 nm wavelength laser light, resulting in tumor cell cytotoxicity. In addition, tumor cell death may occur due to ischemic necrosis secondary to vascular occlusion that appears to be partly mediated by the release of thromboxane A2.
Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy in Cancer Treatment
Porfimer sodium is primarily used in photodynamic therapy (PDT) for cancer treatment. It's activated by non-thermal red light after a 2-day interval, allowing distribution in target tissues. This timing is crucial for effective cancer treatment, as seen in studies on oesophageal cancer (Houle et al., 2006).
Sonodynamic Therapy in Tumor Treatment
Porfimer sodium is also explored in sonodynamic therapy for tumor treatment. A study on chemically induced mammary tumors in rats demonstrated that combining porfimer sodium with ultrasonic exposure significantly inhibited tumor growth. This synergistic effect is typical of an ultrasonic effect mediated by acoustic cavitation (Yumita et al., 2004).
Barrett's Esophagus Treatment
In the treatment of Barrett's esophagus, particularly high-grade dysplasia, porfimer sodium is the only approved endoscopic treatment. Its use in this context has been documented to be effective (Wolfsen et al., 2004).
Mechanism of Action
Porfimer sodium, being a mixture of oligomers, selectively absorbs in tumor cells. Upon activation by a specific wavelength laser light, it produces oxygen radicals, leading to tumor cell cytotoxicity. It may also cause ischemic necrosis secondary to vascular occlusion, partly mediated by thromboxane A2 release (内田 俊毅 et al., 2018).
Use in Biliary Tract Carcinoma
Porfimer sodium PDT has been found safe and effective in patients with locally advanced biliary tract carcinoma, promoting biliary drainage and potentially improving survival and quality of life (Pereira et al., 2012).
Light Dosimetry in Esophageal PDT
Light dosimetry is crucial in esophageal PDT using porfimer sodium. Insufficient ablation can leave residual dysplasia, while excessive treatment can result in stricture formation. This was modeled using optical absorption and scattering coefficients derived from an ex-vivo porcine esophagus model (Jones et al., 2006).
Apoptosis Induction in HL-60 Cells
Studies have shown that the combination of ultrasound and porfimer sodium induces apoptosis in HL-60 cells. This process involves membrane blebbing and cell shrinkage, with significant reduction in apoptosis and caspase-3 activation by histidine, suggesting the role of ultrasonically generated active species (Yumita et al., 2007).
Cell Delivery Enhancement
Research indicates that porfimer sodium can be effectively delivered into cells using a laser-induced stress wave. This technique has shown that Photofrin molecules are homogeneously distributed in the cytoplasm at different fluences, suggesting a novel method for improving drug delivery (Ogura et al., 2003).
Eigenschaften
CAS-Nummer |
87806-31-3 |
|---|---|
Produktname |
Porfimer Sodium |
IUPAC-Name |
3,3'-(12-(1-(1-(2,18-bis(2-carboxyethyl)-12-(1-hydroxyethyl)-3,8,13,17-tetramethylporphyrin-7-yl)ethoxy)ethyl)-7-(1-hydroxyethyl)-3,8,13,17-tetramethylporphyrin-2,18-diyl)dipropionic acid |
InChI |
InChI=1S/C68H74N8O11/c1-29-41(13-17-61(79)80)53-28-56-44(16-20-64(85)86)32(4)48(72-56)24-59-68(36(8)52(76-59)25-58-65(37(9)77)33(5)49(73-58)21-45(29)69-53)40(12)87-39(11)67-35(7)50-22-46-30(2)42(14-18-62(81)82)54(70-46)27-55-43(15-19-63(83)84)31(3)47(71-55)23-57-66(38(10)78)34(6)51(74-57)26-60(67)75-50/h21-28,37-40,71-73,75,77-78H,13-20H2,1-12H3,(H,79,80)(H,81,82)(H,83,84)(H,85,86)/b45-21-,46-22-,47-23-,48-24-,49-21-,50-22-,51-26-,52-25-,53-28-,54-27-,55-27-,56-28-,57-23-,58-25-,59-24-,60-26- |
InChI-Schlüssel |
VAYJWFGRGMQINH-STKOUIOXSA-N |
SMILES |
O=C(O)CCC1=C2/C=C3C(CCC(O)=O)=C(C)C(/C=C(N/4)/C(C)=C(C(O)C)C4=C\C5=N/C(C(C(OC(C6=C7/C=C8C(C)=C(C(O)C)C(/C=C(N/9)/C(C)=C(CCC(O)=O)C9=C\C%10=N/C(C(C)=C%10CCC(O)=O)=C\C(N7)=C6C)=N/8)C)C)=C5C)=C\C(N2)=C1C)=N/3 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
CL184116; CL-184116; CL 184116; DHE; dihematoporphyrin ether; Porfimer. Brand name: Photofrin; Photofrin II. |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



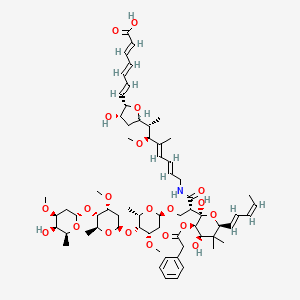
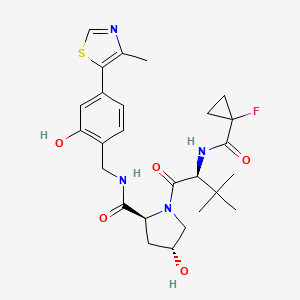
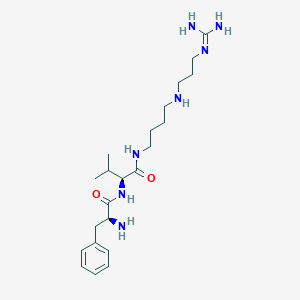
![2-Amino-1-(trideuteromethyl)-6-Phenylimidazo[4,5-b] pyridine](/img/structure/B610090.png)


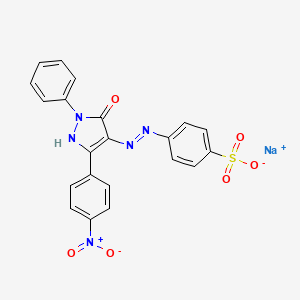
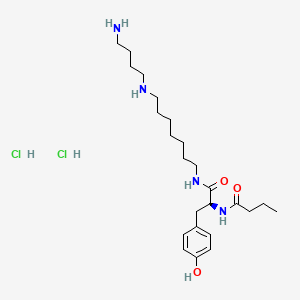
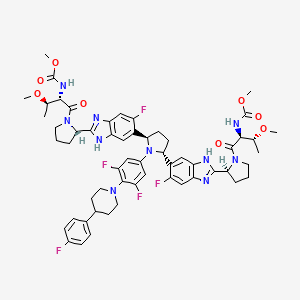
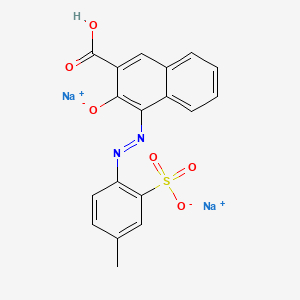
![4H-1-Benzopyran-4-one, 6-methyl-2-(4-morpholinyl)-8-[1-(phenylamino)ethyl]-](/img/structure/B610105.png)